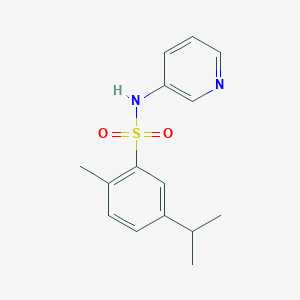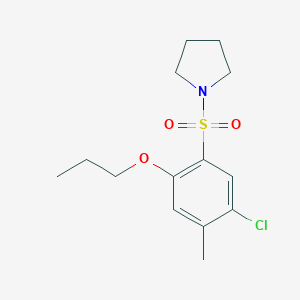
1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring attached to a sulfonyl group substituted with a chlorinated and methylated benzene ring
Preparation Methods
The synthesis of 1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride.
Reaction with Pyrrolidine: The sulfonyl chloride is then reacted with pyrrolidine under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzene ring and the pyrrolidine moiety can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include strong bases like sodium hydride for deprotonation and oxidizing agents like potassium permanganate for oxidation reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the pyrrolidine ring can interact with various receptors, modulating their function .
Comparison with Similar Compounds
1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine can be compared with other similar compounds such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share structural similarities but differ in their functional groups and biological activities.
Sulfonyl Compounds: Other sulfonyl-containing compounds, such as sulfonylureas, have different applications and mechanisms of action.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S/c1-3-8-19-13-9-11(2)12(15)10-14(13)20(17,18)16-6-4-5-7-16/h9-10H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMOGFFJCQUKBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B350347.png)
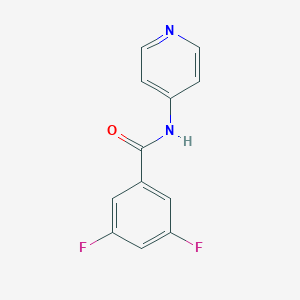

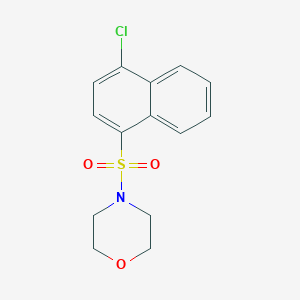
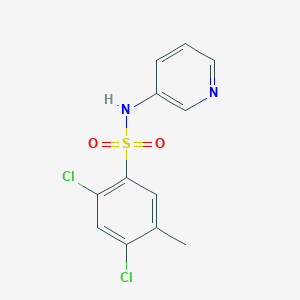
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B350368.png)
![4-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]morpholine](/img/structure/B350370.png)
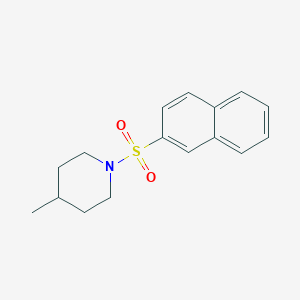
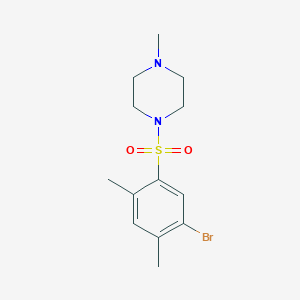

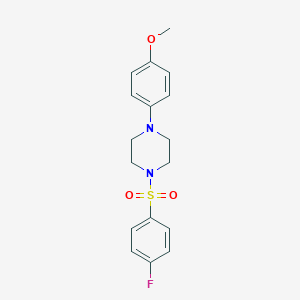

![4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]morpholine](/img/structure/B350382.png)
